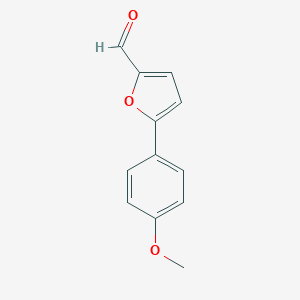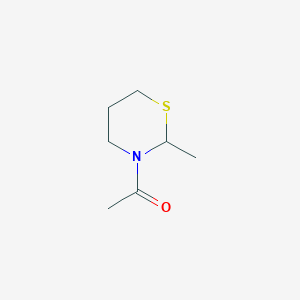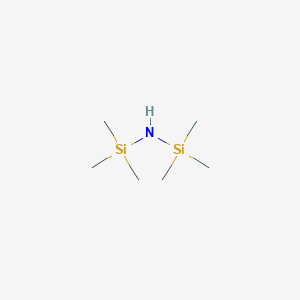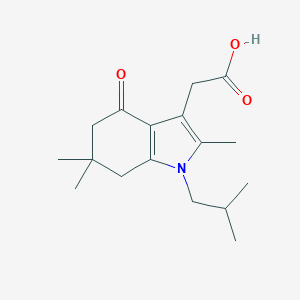
1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid, also known as ITE, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. ITE is a synthetic derivative of the natural compound indole-3-acetic acid, which is a plant hormone involved in growth and development. ITE has been found to have anti-inflammatory, anti-tumor, and immunomodulatory effects, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid is not fully understood, but it has been proposed to act through the aryl hydrocarbon receptor (AhR) pathway. AhR is a transcription factor that regulates gene expression in response to environmental toxins and endogenous ligands. 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid has been shown to bind to AhR and activate its downstream signaling pathways, leading to the observed anti-inflammatory, anti-tumor, and immunomodulatory effects.
Biochemical and Physiological Effects:
1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In vitro studies have demonstrated that 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid can inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and dendritic cells. 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid has also been found to induce apoptosis in cancer cells and inhibit their growth by regulating cell cycle progression. In addition, 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid has been shown to promote the differentiation of regulatory T cells, which play a key role in immune tolerance and prevention of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid in lab experiments is its high purity and stability, which allows for accurate dosing and consistent results. 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid is its low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the mechanism of action of 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid. One area of interest is the development of more potent and selective AhR agonists that could be used as therapeutic agents for various diseases. Another direction is the investigation of the role of 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid in regulating the gut microbiome, which has been shown to play a key role in immune system function and disease development. Finally, further studies are needed to elucidate the precise mechanism of action of 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid and its downstream signaling pathways in different cell types and disease models.
Métodos De Síntesis
1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid can be synthesized through a multi-step process starting from indole-3-acetic acid. The first step involves the protection of the carboxylic acid group with a tert-butyldimethylsilyl (TBDMS) group. The protected compound is then subjected to a series of reactions, including reduction, oxidation, and cyclization, to form 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid. The final product is then deprotected to remove the TBDMS group, yielding pure 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid.
Aplicaciones Científicas De Investigación
1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. In vitro studies have shown that 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid has also been found to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting their growth. In addition, 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid has been shown to modulate the immune system by promoting the differentiation of regulatory T cells and inhibiting the activation of dendritic cells.
Propiedades
Número CAS |
121625-72-7 |
|---|---|
Nombre del producto |
1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid |
Fórmula molecular |
C17H25NO3 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
2-[2,6,6-trimethyl-1-(2-methylpropyl)-4-oxo-5,7-dihydroindol-3-yl]acetic acid |
InChI |
InChI=1S/C17H25NO3/c1-10(2)9-18-11(3)12(6-15(20)21)16-13(18)7-17(4,5)8-14(16)19/h10H,6-9H2,1-5H3,(H,20,21) |
Clave InChI |
VTUCUFBISPCBQM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CC(C)C)CC(CC2=O)(C)C)CC(=O)O |
SMILES canónico |
CC1=C(C2=C(N1CC(C)C)CC(CC2=O)(C)C)CC(=O)O |
Otros números CAS |
121625-72-7 |
Sinónimos |
1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid C 9001-GO C-9001-GO N(1)-(isobutyl)-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindole-3-acetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



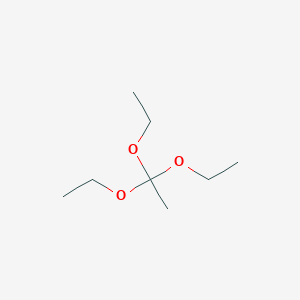

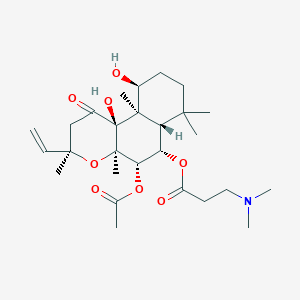
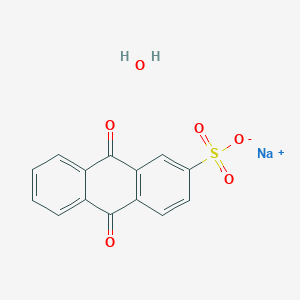
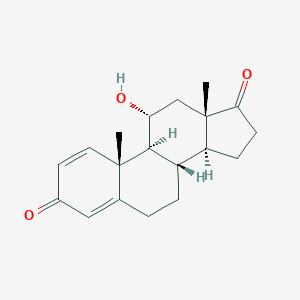
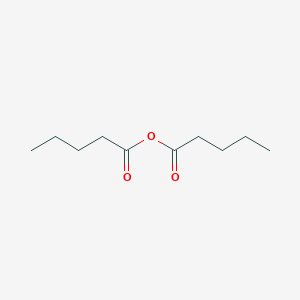
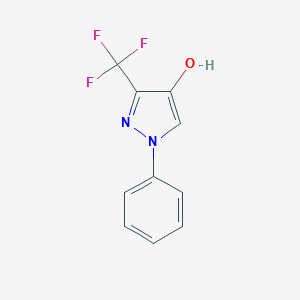
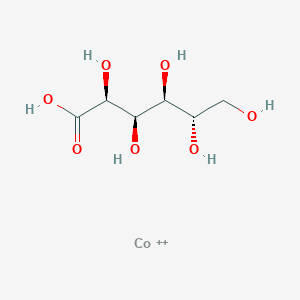
![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)
![3-Oxo-2,3-dihydroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B44271.png)
